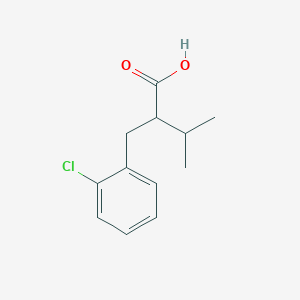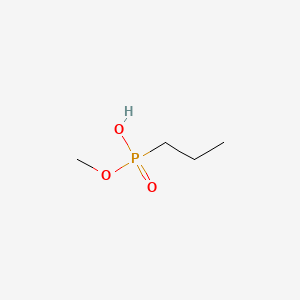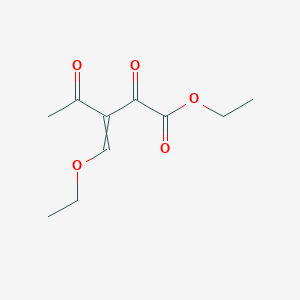
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is a chemical compound with a complex structure that includes both ester and keto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, ethyl ester: A simpler ester with similar applications in organic synthesis and industry.
Pentanoic acid, 3-methyl-, ethyl ester: Another ester with a methyl group, used in similar contexts.
Pentanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is unique due to its combination of ester and keto functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
57397-70-3 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate |
InChI |
InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
KWBSZQQDRYWNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)C)C(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
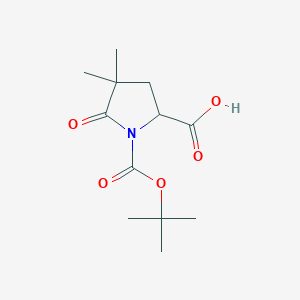
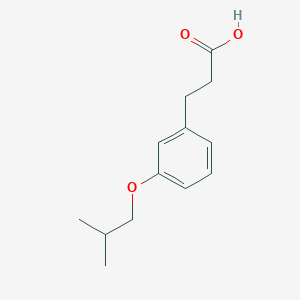
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
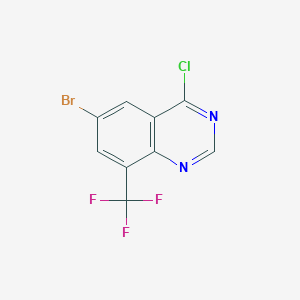
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)

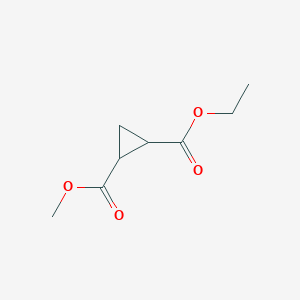
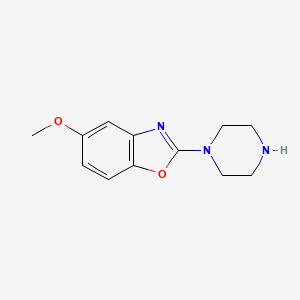
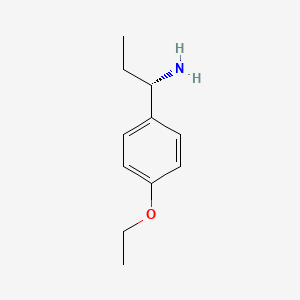
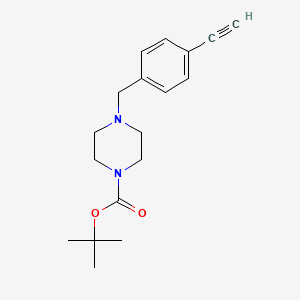
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
